molecular formula C6H7BrN2 B2626557 3-Bromo-N-methylpyridin-4-amine CAS No. 84539-38-8

3-Bromo-N-methylpyridin-4-amine

Cat. No.: B2626557
CAS No.: 84539-38-8
M. Wt: 187.04
InChI Key: CDKSEZAZZNDVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-methylpyridin-4-amine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a methylamine group at the fourth position of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-N-methylpyridin-4-amine can be synthesized through several methods. One common method involves the bromination of N-methylpyridin-4-amine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product. The use of catalysts and solvents can further optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-N-methylpyridin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Bromo-2-methylpyridin-4-amine
  • 3-Bromo-5-methylpyridin-4-amine
  • 3-Bromo-4-methylpyridin-2-amine

Comparison: 3-Bromo-N-methylpyridin-4-amine is unique due to the specific positioning of the bromine atom and the methylamine group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the bromine atom at the third position makes it particularly suitable for substitution and coupling reactions .

Biological Activity

3-Bromo-N-methylpyridin-4-amine (C7H8BrN2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring, which influences its reactivity and biological interactions. The compound can serve as a precursor for various derivatives with enhanced or specific biological activities.

The biological activity of this compound is primarily attributed to its ability to act as a ligand that binds to specific proteins or enzymes. This binding can inhibit enzymatic activity or modulate receptor functions, which is crucial in drug development. The bromine atom enhances the compound's binding affinity through halogen bonding, while the methyl group on the nitrogen atom affects its electronic properties and reactivity with biological molecules.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against strains of bacteria and fungi, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Bacteria 32 µg/mL
Fungi 16 µg/mL

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown inhibitory effects on α/β-hydrolase domain-containing proteins, which are implicated in various diseases including cancer and neurodegenerative disorders .

EnzymeIC50 (µM)
ABHD3 0.14
ABHD4 0.03

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound significantly inhibited bacterial growth, supporting its potential use in developing new antibiotics .
  • Enzyme Inhibition Study : Another investigation focused on the inhibition of ABHD enzymes by this compound. The study utilized mass spectrometry-based techniques to confirm selectivity for ABHD3 over other serine hydrolases, highlighting the compound's potential therapeutic applications in modulating lipid metabolism .

Research Findings

Recent findings suggest that modifications to the structure of this compound can lead to enhanced biological activity. For example, derivatives with additional functional groups have been synthesized and tested for improved potency against targeted enzymes and pathogens.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that:

  • Bromine Substitution : Enhances binding affinity due to halogen bonding.
  • Methyl Group : Influences lipophilicity and membrane permeability.

This information is critical for designing more effective derivatives aimed at specific biological targets.

Properties

IUPAC Name

3-bromo-N-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-8-6-2-3-9-4-5(6)7/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKSEZAZZNDVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84539-38-8
Record name 3-bromo-N-methylpyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 10.6 g (98 mmol) 4-(N-methylamino)-pyridine in 200 ml tetrahydrofuran was added dropwise a solution of 14.0 g (49 mmol) 1,3-dibromo-5,5-dimethylhydantoin in 50 ml tetrahydrofuran at room temperature within 1.5 h. The solvent was removed and the residue was re-dissolved in ethyl acetate. The organic phase was washed four times with saturated sodium carbonate solution, dried (sodium sulfate) and evaporated. The residue was purified by flash chromatography to give 10.3 g (56%) of the title compound as white crystals.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
56%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.